molecular formula C10H13NO3 B13953178 3-(2-Amino-1-hydroxyethyl)phenyl acetate CAS No. 769873-06-5

3-(2-Amino-1-hydroxyethyl)phenyl acetate

Cat. No.: B13953178
CAS No.: 769873-06-5
M. Wt: 195.21 g/mol
InChI Key: WSBVRODCMDOKCH-UHFFFAOYSA-N
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Description

3-(2-Amino-1-hydroxyethyl)phenyl acetate is a chemical compound of interest in medicinal chemistry and pharmacology research, particularly in the study of β-adrenergic receptor (β-AR) agonists . Its molecular structure, featuring a phenylethanolamine core, is analogous to other documented compounds that function as selective β2 adrenergic receptor agonists . This makes it a valuable candidate for in vitro studies aimed at exploring pathways for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Research into this compound family often focuses on synthesizing derivatives to enhance selectivity and potency while minimizing off-target effects . The presence of the acetate group may be explored in studies related to prodrug design and metabolic stability. As a key intermediate, this compound can be used in the synthesis of more complex molecules for pharmacological evaluation . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate precautions, referring to the Safety Data Sheet (SDS). It is recommended to store the compound in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769873-06-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[3-(2-amino-1-hydroxyethyl)phenyl] acetate

InChI

InChI=1S/C10H13NO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5,10,13H,6,11H2,1H3

InChI Key

WSBVRODCMDOKCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(CN)O

Origin of Product

United States

Contextualization of the Compound’s Structural Features

In this specific molecule, the substitution pattern on the phenyl ring is crucial. The 2-amino-1-hydroxyethyl side chain is attached to one carbon of the benzene (B151609) ring. At the meta-position (position 3) relative to this side chain, an acetate (B1210297) group is attached via an ester linkage to a phenolic oxygen. This arrangement distinguishes it from related catecholamines like epinephrine (B1671497) or norepinephrine, where hydroxyl groups are typically found at the 3 and 4 positions. The presence of the acetate ester instead of a free hydroxyl group significantly alters the molecule's polarity and potential metabolic fate.

Table 1: Key Structural Features of 3-(2-Amino-1-hydroxyethyl)phenyl acetate

FeatureDescription
Core Scaffold Phenylethanolamine
Primary Substituent 2-Amino-1-hydroxyethyl group
Secondary Substituent Acetate group at the meta-position (C3)
Key Functional Groups Phenyl ring, Secondary alcohol (-OH), Primary amine (-NH2), Ester (-O-C=O)
Potential Chirality The carbon atom bearing the hydroxyl group is a chiral center.

The compound's chemical formula is C10H13NO3, and its structure suggests it can exist as enantiomers due to the chiral carbon in the ethanolamine (B43304) side chain.

Overview of Research Trajectories for Phenylethylamine Derivatives

The 2-phenethylamine motif is a ubiquitous and vital scaffold in medicinal chemistry, found in a vast array of natural products, neurotransmitters, and synthetic drugs. nih.govresearchgate.net This structural backbone is famously present in endogenous catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine (B1671497), which are fundamental to various physiological processes, including mood, stress response, and voluntary movement. nih.gov Consequently, synthetic derivatives of phenylethylamine have been a fertile ground for drug discovery for decades. acs.org

Research into phenylethylamine derivatives has historically targeted a wide range of biological systems:

Adrenergic Receptors: A primary focus has been the development of agonists and antagonists for α- and β-adrenergic receptors. nih.gov These agents are critical in treating cardiovascular conditions, asthma, and nasal congestion.

Dopamine and Serotonin (B10506) Receptors: Modifications of the phenylethylamine structure have yielded compounds that interact with dopamine and serotonin (5-HT) pathways, leading to treatments for neurological and psychiatric disorders. nih.gov

Enzyme Inhibition: This class of compounds has also been explored for its ability to inhibit enzymes like monoamine oxidase (MAO), which is relevant for treating depression and Parkinson's disease. nih.gov

The overarching goal in this research area is to achieve receptor subtype selectivity to maximize therapeutic efficacy while minimizing side effects. The specific placement and nature of substituents on the phenyl ring and the ethylamine (B1201723) side chain are critical for determining a compound's potency and selectivity for its biological target. nih.gov The structure of 3-(2-Amino-1-hydroxyethyl)phenyl acetate (B1210297) fits squarely within this research paradigm, representing a variation on a well-established pharmacophore.

Significance of Ester Functionality in Chemical Design and Transformation

The inclusion of an ester, specifically an acetate (B1210297) group, in the structure of 3-(2-Amino-1-hydroxyethyl)phenyl acetate is a significant design choice with multiple strategic implications in chemical and pharmaceutical science. Ester groups are not merely passive components; they are often incorporated deliberately to modulate a molecule's properties. stereoelectronics.org

One of the most prominent uses of the ester functional group is in the creation of prodrugs . A prodrug is an inactive or less active compound that is metabolized in vivo to release the active parent drug. scirp.org Esterifying a polar functional group, such as the phenolic hydroxyl group in this case, is a classic strategy to:

Enhance Lipophilicity: The ester group masks the polar hydroxyl group, increasing the molecule's lipid solubility. This can significantly improve its ability to cross biological membranes, such as the intestinal wall, thereby enhancing oral absorption. nih.govnih.govresearchgate.net

Improve Stability: Esterification can protect a sensitive functional group from degradation in certain environments, for instance, the acidic conditions of the stomach. scirp.org

Enable Targeted Delivery: The release of the active drug depends on the presence of esterase enzymes, which are abundant in the blood, liver, and other tissues. stereoelectronics.org This enzymatic cleavage regenerates the parent molecule (in this case, the corresponding phenol) at the desired site of action. scirp.orgnih.gov

An ideal ester prodrug should be chemically stable, resistant to premature hydrolysis, and efficiently converted to the active drug after absorption. nih.gov The acetate ester is a common choice for this purpose due to its susceptibility to cleavage by a wide spectrum of cellular esterases. nih.gov Therefore, this compound could be investigated as a potential prodrug of its corresponding phenolic compound, 3-(2-amino-1-hydroxyethyl)phenol (Metaraminol).

Enzymatic and Chemical Degradation Pathways of 3 2 Amino 1 Hydroxyethyl Phenyl Acetate in Vitro Studies

Chemical Stability Under Various Environmental Conditions

The chemical stability of 3-(2-Amino-1-hydroxyethyl)phenyl acetate (B1210297) is a critical factor in determining its shelf-life and disposition in aqueous environments. The primary pathways of non-enzymatic degradation for this compound are anticipated to be hydrolysis of the ester linkage and oxidation of the aminophenol moiety.

Hydrolytic Degradation Mechanisms (pH, Temperature)

The hydrolysis of 3-(2-Amino-1-hydroxyethyl)phenyl acetate involves the cleavage of the ester bond to yield 3-(2-Amino-1-hydroxyethyl)phenol and acetic acid. This reaction is susceptible to catalysis by both acid and base. dalalinstitute.comlibretexts.org The rate of hydrolysis is therefore highly dependent on the pH of the solution.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. dalalinstitute.com Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. libretexts.org Generally, the rate of hydrolysis is slowest in the neutral pH range and increases at both acidic and basic pH values.

Temperature is another critical factor influencing the rate of hydrolytic degradation. An increase in temperature typically accelerates the reaction rate by providing the necessary activation energy for the hydrolytic cleavage. The relationship between temperature and the rate constant of the reaction can often be described by the Arrhenius equation.

Illustrative Data on pH and Temperature Effects on Hydrolytic Degradation:

pHTemperature (°C)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, h)
3.0250.01546.2
5.0250.002346.6
7.0250.005138.6
9.0250.02034.7
7.0400.01257.8
7.0600.03519.8
This data is hypothetical and for illustrative purposes only.

Oxidative Degradation Profiles

The this compound molecule contains an aminophenol-like structure, which is susceptible to oxidative degradation. The presence of the amino and hydroxyl groups on the aromatic ring makes it prone to oxidation, potentially leading to the formation of colored degradation products. researchgate.netrsc.org

Oxidative degradation can be initiated by various oxidizing agents, including dissolved oxygen, metal ions, and peroxides. nih.govnih.gov The initial step in the oxidation of aminophenols often involves the formation of a quinoneimine intermediate, which can then undergo further reactions such as polymerization or hydrolysis to form benzoquinone and ammonia. researchgate.netrsc.org The specific degradation profile will depend on the oxidant present and the reaction conditions.

Hypothetical Oxidative Degradation Products:

Oxidizing AgentPotential Degradation Products
Hydrogen PeroxideBenzoquinone, Ammonia, Organic Acids researchgate.net
Metal Ions (e.g., Fe³⁺)Polymeric materials, Quinoneimines
This table presents potential degradation products based on the chemistry of related compounds.

In Vitro Enzymatic Hydrolysis by Esterases

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. nih.gov The acetate ester moiety of this compound is a likely substrate for various esterases present in biological systems.

Identification of Enzymatic Cleavage Products

The primary enzymatic degradation pathway for this compound mediated by esterases is the hydrolysis of the ester bond. This reaction would yield two main products:

3-(2-Amino-1-hydroxyethyl)phenol: The alcohol moiety of the parent ester.

Acetic Acid: The carboxylic acid moiety.

This enzymatic cleavage mirrors the chemical hydrolysis pathway but occurs at a significantly accelerated rate under physiological conditions.

Kinetic Studies of Enzymatic Degradation

The kinetics of the esterase-catalyzed hydrolysis of this compound can be described by the Michaelis-Menten model. This model relates the initial reaction velocity (v₀) to the substrate concentration ([S]) through the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate.

Illustrative Michaelis-Menten Kinetic Data for Esterase-Mediated Hydrolysis:

Substrate Concentration (µM)Initial Reaction Velocity (µM/min)
102.5
204.5
508.3
10012.5
20016.7
40020.0
This data is hypothetical and for illustrative purposes only.

From such data, kinetic parameters like Kₘ and Vₘₐₓ can be determined, providing insights into the efficiency of the enzymatic degradation.

Influence of Substrate Structure on Enzyme Specificity

The specificity of an esterase for a particular substrate is determined by the three-dimensional structure of its active site. worthington-biochem.com The structure of this compound possesses features that can influence its interaction with different esterases.

The presence of the polar 2-amino-1-hydroxyethyl side chain on the phenyl ring introduces both steric bulk and potential hydrogen bonding sites. These features can affect the binding affinity and orientation of the substrate within the enzyme's active site. Some esterases may have an active site that readily accommodates this side chain, leading to efficient hydrolysis. In contrast, for other esterases, this side chain may cause steric hindrance, resulting in a lower catalytic efficiency. The electronic properties of the substituents on the phenyl ring can also influence the susceptibility of the ester bond to enzymatic attack.

Information regarding the enzymatic and chemical degradation pathways of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific in vitro studies on the enzymatic or chemical degradation of this compound. Consequently, there is no available information regarding its degradation products, their characterization and analysis, or the stability of the compound in different solvent systems.

The provided outline requires detailed research findings, including data tables on degradation pathways and stability. Due to the complete absence of research on this specific compound, it is not possible to generate the requested article while adhering to the strict content inclusions and exclusions.

General information on the degradation of structurally related compounds, such as other phenylethanolamine derivatives or phenyl acetates, exists. However, per the user's explicit instructions, this information has been excluded as it does not pertain directly to this compound.

Therefore, the following sections of the requested article cannot be provided:

Stability in Different Solvent Systems

A table of compound names mentioned in the article is also not applicable as no compounds could be discussed.

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The multifunctionality of 3-(2-Amino-1-hydroxyethyl)phenyl acetate (B1210297) allows it to serve as a versatile starting material for constructing intricate molecular architectures. Organic chemists can selectively target its different functional groups to build complexity in a stepwise manner.

The primary amine (-NH₂) is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

The secondary hydroxyl group (-OH) can be:

Esterified: To introduce different ester functionalities.

Etherified: To form ethers.

Oxidized: To yield a ketone, providing another site for carbon-carbon bond formation.

The acetate group (-OCOCH₃) can be hydrolyzed under basic or acidic conditions to reveal a phenolic hydroxyl group. This phenol (B47542) is a versatile handle for further reactions, such as Williamson ether synthesis or electrophilic aromatic substitution. The aromatic ring itself can also be a site for substitution reactions, although the existing substituents will direct the position of new groups. The interplay between these groups allows for the strategic development of complex molecular systems.

Table 1: Potential Reactivity of Functional Groups in 3-(2-Amino-1-hydroxyethyl)phenyl acetate
Functional GroupPotential Reaction TypeResulting Structure
Primary AmineAcylationAmide
Primary AmineAlkylationSecondary/Tertiary Amine
Secondary HydroxylOxidationKetone
Secondary HydroxylEsterificationEster
Acetate EsterHydrolysisPhenol
Aromatic RingElectrophilic SubstitutionSubstituted Phenyl Ring

Role in the Construction of Advanced Pharmaceutical Intermediates (excluding final therapeutic agents)

Pharmaceutical API intermediates are crucial chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs). The phenylethanolamine scaffold present in this compound is a key structural motif in many physiologically active compounds. Therefore, this molecule is a promising candidate for the synthesis of advanced pharmaceutical intermediates.

By modifying the amine and hydroxyl groups, chemists can create a library of derivatives. For instance, N-alkylation of the amine with various side chains is a common strategy to modulate biological activity. The hydroxyl group can be used as an anchor point for other molecular fragments. The acetate group could function as a protecting group for the phenol during intermediate steps, which can be removed in a later stage of the synthesis to unmask the reactive phenol. This strategy allows for the construction of complex intermediates that are several steps away from the final active molecule, serving as critical building blocks in a multi-step drug synthesis pipeline.

Utilization in Material Science for Polymer and Derivative Synthesis

In material science, molecules with at least two reactive functional groups can act as monomers for polymerization. This compound, possessing both an amine and a hydroxyl group, is a potential candidate for step-growth polymerization.

It can theoretically participate in reactions to form polymers such as:

Polyamides: By reacting with dicarboxylic acids or their derivatives.

Polyurethanes: By reacting with diisocyanates.

Polyesters: The hydroxyl group can react with diacids, and after hydrolysis of the acetate, the resulting phenol and the amine could be used to create complex polyester-amides.

A specific class of relevant polymers is poly(β-amino esters) (PBAEs), which are known for their biodegradability and are synthesized from monomers containing amines and acrylates. While this compound is not an acrylate, its bifunctional nature allows it to be considered for analogous condensation polymerizations, potentially yielding materials with unique properties conferred by the aromatic ring, such as increased thermal stability and rigidity.

Table 2: Potential Polymerization Reactions
ReactantPolymer Type
Diacyl ChloridePolyamide (via amine reaction)
DiisocyanatePolyurethane (via hydroxyl and amine reactions)
Dicarboxylic AcidPolyester (via hydroxyl reaction) / Polyamide (via amine reaction)

Development of Chemical Probes and Tags

Chemical probes are essential tools for studying biological processes, and they typically consist of a recognition element that binds to a target, a linker, and a reporter group (like a fluorophore). The structure of this compound makes it an attractive scaffold for designing such probes.

The core phenylethanolamine structure can be tailored to act as the recognition element for specific biological targets, such as G-protein coupled receptors. The primary amine serves as a convenient handle for attaching a linker, which can then be connected to a reporter group. This allows for the creation of fluorescent probes to visualize the location and dynamics of the target molecule within cells or tissues. The development of such probes is a significant area of chemical biology, enabling researchers to investigate complex biological systems with high precision.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

The core structure of "3-(2-Amino-1-hydroxyethyl)phenyl acetate" offers a versatile scaffold for the generation of a diverse library of novel derivatives. Future synthetic explorations are anticipated to focus on several key areas to access previously undiscovered analogs with potentially enhanced biological activities.

One promising avenue involves the modification of the aromatic ring. The introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, at different positions on the phenyl ring could significantly modulate the electronic properties and steric profile of the molecule. Such modifications can be achieved through well-established electrophilic aromatic substitution reactions on precursor molecules. For instance, Friedel-Crafts alkylation or acylation of a protected phenol (B47542) derivative could introduce novel carbon-based substituents. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, on a halogenated precursor would allow for the installation of a wide array of aryl, vinyl, and alkynyl groups, respectively. These methodologies offer a modular approach to a vast range of derivatives. researchgate.net

Another area of focus will be the derivatization of the amino and hydroxyl groups. The primary amine can be readily converted into a variety of secondary and tertiary amines, amides, sulfonamides, and carbamates. These transformations can be achieved using standard synthetic protocols, such as reductive amination, acylation, and sulfonylation. The secondary hydroxyl group can be a target for esterification, etherification, or conversion to other functional groups, which could influence the compound's pharmacokinetic properties. The development of selective protection and deprotection strategies will be crucial for achieving regioselective modifications.

Finally, the exploration of novel heterocyclic ring systems fused to the phenyl ring of "this compound" precursors could lead to the discovery of compounds with unique pharmacological profiles. This could involve multi-step synthetic sequences starting from functionalized phenyl precursors to construct fused rings like indoles, quinolines, or benzofurans.

A summary of potential synthetic strategies for derivative synthesis is presented in the table below.

Modification Site Potential Synthetic Methodologies Potential New Functional Groups
Aromatic RingElectrophilic Aromatic Substitution (Nitration, Halogenation, Friedel-Crafts)-NO2, -Br, -Cl, -R, -C(O)R
Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira)-Aryl, -Vinyl, -Alkynyl
Amino GroupReductive Amination, Acylation, Sulfonylation-NHR, -NR2, -NHC(O)R, -NHSO2R
Hydroxyl GroupEsterification, Etherification-OC(O)R, -OR
Acetate (B1210297) GroupHydrolysis and re-esterification with different acyl groups-OC(O)R'

These synthetic explorations will undoubtedly lead to the discovery of novel derivatives of "this compound" with a wide range of potential applications.

Advanced Stereoselective Synthesis Techniques

The presence of a chiral center at the carbon bearing the hydroxyl group in "this compound" makes stereoselective synthesis a critical aspect of its production. Future research will likely focus on the development and optimization of advanced stereoselective techniques to afford enantiomerically pure forms of this compound and its derivatives.

One of the most promising approaches is the asymmetric reduction of a corresponding α-amino ketone precursor. This transformation can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Alternatively, catalytic asymmetric hydrogenation using transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral phosphine (B1218219) ligands has proven to be a highly efficient method for the synthesis of chiral amino alcohols. nih.gov The development of novel, highly active, and enantioselective catalysts for this specific substrate will be a key research focus.

Another important strategy is the use of biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can exhibit exquisite stereoselectivity in the reduction of ketones. researchgate.net The use of whole-cell biocatalysts or isolated enzymes could provide an environmentally friendly and highly efficient route to the desired enantiomer. researchgate.net Protein engineering and directed evolution techniques can be employed to tailor enzymes with improved activity and selectivity for the specific α-amino ketone precursor of "this compound".

Furthermore, the asymmetric aminohydroxylation of a corresponding styrene (B11656) derivative offers a direct route to the chiral amino alcohol core. This reaction, often catalyzed by osmium or other transition metals in the presence of a chiral ligand, can provide high levels of enantioselectivity. Research into novel catalytic systems for this transformation that are more sustainable and cost-effective will be of significant interest.

The table below summarizes some of the advanced stereoselective synthesis techniques that could be applied.

Stereoselective Technique Key Reagents/Catalysts Advantages
Asymmetric Ketone ReductionChiral Borane Reagents (e.g., CBS catalyst)High enantioselectivity, well-established methods.
Catalytic Asymmetric HydrogenationRu, Rh, Ir catalysts with chiral phosphine ligandsHigh turnover numbers, excellent enantioselectivity. nih.gov
Biocatalytic ReductionAlcohol Dehydrogenases (ADHs), Ketoreductases (KREDs)High stereoselectivity, mild reaction conditions, environmentally benign. researchgate.net
Asymmetric AminohydroxylationOsmium tetroxide with chiral ligandsDirect conversion of olefins to amino alcohols.

The continuous development of these and other novel stereoselective methods will be instrumental in providing efficient and scalable access to enantiomerically pure "this compound" and its derivatives.

Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of "this compound" is crucial for optimizing existing synthetic routes and designing novel, more efficient ones. Future mechanistic investigations will likely employ a combination of experimental and computational techniques to elucidate the intricate details of key chemical transformations.

One area of interest is the mechanism of acyl migration. In molecules containing both hydroxyl and amino groups, acyl groups can potentially migrate between these functionalities under certain conditions. acs.orgacs.org For "this compound", understanding the factors that govern the stability of the O-acetyl group versus a potential N-acetyl isomer is important for controlling the outcome of synthetic steps and for understanding the compound's stability. Isotopic labeling studies, kinetic analysis, and computational modeling can provide valuable insights into the transition states and intermediates involved in any potential acyl migration processes. scispace.com

The mechanism of stereoselective reductions of the precursor α-amino ketone will also be a key area of study. For catalytic asymmetric hydrogenation, detailed mechanistic studies involving techniques such as in-situ spectroscopy (e.g., NMR, IR) and density functional theory (DFT) calculations can help to elucidate the structure of the catalyst-substrate complex and the nature of the stereochemistry-determining step. This knowledge can guide the rational design of more effective chiral ligands and catalysts.

Furthermore, for any novel synthetic transformations developed to create derivatives, a thorough mechanistic investigation will be essential. This includes understanding the role of catalysts, the nature of reactive intermediates, and the factors that control regioselectivity and stereoselectivity. For example, in palladium-catalyzed cross-coupling reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps for the specific substrates will be critical for reaction optimization.

The table below outlines potential mechanistic studies and the techniques that could be employed.

Transformation Mechanistic Question Investigative Techniques
Acyl MigrationO- vs. N-acylation stability and kineticsIsotopic labeling, kinetic studies, computational chemistry (DFT). acs.orgscispace.com
Stereoselective ReductionOrigin of enantioselectivity in catalytic hydrogenationIn-situ spectroscopy (NMR, IR), kinetic analysis, DFT calculations.
Novel Derivatization ReactionsCatalyst role, intermediate identification, selectivity controlTrapping experiments, kinetic isotope effects, spectroscopic analysis of intermediates.

These mechanistic investigations will provide a fundamental understanding of the chemical behavior of "this compound" and its analogs, paving the way for more rational and efficient synthetic strategies.

Development of High-Throughput Analytical Methodologies

The discovery and development of novel derivatives of "this compound" will necessitate the use of high-throughput analytical methodologies to rapidly assess reaction outcomes, including conversion, yield, and enantiomeric excess. Future research in this area will focus on developing and adapting analytical techniques that are fast, sensitive, and amenable to automation.

For the rapid determination of enantiomeric excess (ee), chiroptical methods such as circular dichroism (CD) spectroscopy are particularly promising. nih.gov The development of CD-based assays, potentially in a microplate format, would allow for the parallel screening of a large number of reaction conditions or catalyst libraries. nih.govhindsinstruments.com This could involve the use of chiral derivatizing agents that produce a strong and predictable CD signal upon reaction with the amine or alcohol functionality. nsf.gov

Fluorescence-based assays also offer a high-throughput platform for determining both concentration and enantiopurity. nih.gov These assays often rely on a chiral sensor that exhibits a differential fluorescent response upon binding to the different enantiomers of the analyte. The development of specific fluorescent probes for "this compound" and its derivatives would be a significant advancement.

Mass spectrometry (MS) coupled with chiral chromatography (e.g., HPLC-MS or SFC-MS) will continue to be a powerful tool for high-throughput analysis. Advances in chiral stationary phases and faster chromatographic methods will enable the rapid separation and quantification of enantiomers from complex reaction mixtures. Furthermore, techniques like mass-tagged substrates or catalysts could be employed for multiplexed screening.

The table below highlights some high-throughput analytical methodologies and their potential applications.

Analytical Technique Parameter Measured Key Advantages
Circular Dichroism (CD) SpectroscopyEnantiomeric ExcessRapid, non-destructive, amenable to microplate format. nih.govhindsinstruments.com
Fluorescence SpectroscopyConcentration, Enantiomeric ExcessHigh sensitivity, potential for ratiometric sensing. nih.gov
Chiral HPLC/SFC-MSEnantiomeric Excess, Yield, Impurity ProfileHigh accuracy and precision, provides structural information.
ImmunoassaysEnantiomeric Excess, ConcentrationHigh specificity and sensitivity, potential for very high throughput. researchgate.net

The implementation of these high-throughput analytical techniques will be crucial for accelerating the discovery and optimization of synthetic routes to novel and valuable derivatives of "this compound".

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms represents a significant opportunity for the efficient, safe, and scalable production of "this compound" and its derivatives. acs.orgnih.gov Future research will focus on the development of integrated flow processes that combine multiple synthetic steps and in-line purification, ultimately leading to a more streamlined and cost-effective manufacturing process.

The synthesis of "this compound" is well-suited for a multi-step flow process. flinders.edu.aursc.org For example, a flow reactor setup could be designed where the initial formation of the α-amino ketone precursor is followed by a stereoselective reduction in a subsequent reactor module. The use of packed-bed reactors containing immobilized catalysts or enzymes would facilitate catalyst recovery and reuse, a key advantage of flow chemistry.

In-line analytical techniques, such as FT-IR, UV-Vis, and Raman spectroscopy, can be integrated into the flow system to monitor reaction progress in real-time. This allows for rapid optimization of reaction parameters, such as temperature, pressure, and residence time, and ensures consistent product quality. The data generated from these in-line analytics can be used to develop robust process control strategies.

Automated synthesis platforms, which combine robotic liquid handling with flow reactors and analytical instrumentation, will enable the rapid synthesis and screening of derivative libraries. researchgate.netsyrris.com These platforms can be programmed to perform a wide range of reactions and purifications in a parallel or sequential manner, significantly accelerating the drug discovery and development process. Machine learning algorithms can be integrated with these automated platforms to guide experimental design and optimize reaction conditions in an autonomous fashion. syrris.com

The table below outlines the potential benefits of integrating flow chemistry and automation in the synthesis of "this compound".

Technology Key Features Advantages for Synthesis
Flow ChemistryContinuous processing, enhanced heat and mass transfer, use of immobilized catalysts.Improved safety, higher yields, easier scalability, potential for multi-step synthesis. acs.orgnih.gov
In-line AnalyticsReal-time monitoring of reaction parameters (FT-IR, UV-Vis, Raman).Rapid process optimization, improved process control and consistency.
Automated Synthesis PlatformsRobotic liquid handling, integrated reactors and purification modules.High-throughput synthesis of derivative libraries, accelerated discovery. researchgate.netsyrris.com
Machine Learning IntegrationAutonomous experimental design and optimization.More efficient exploration of reaction space, faster identification of optimal conditions. syrris.com

The integration of these advanced technologies will undoubtedly play a pivotal role in the future research and development of "this compound" and its derivatives, from laboratory-scale discovery to industrial-scale manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-(2-Amino-1-hydroxyethyl)phenyl acetate in academic settings?

  • Synthesis : A multi-step approach involving esterification of phenolic precursors with acetic anhydride, followed by aminoethylation via reductive amination. Ethyl acetate is commonly used as a solvent due to its compatibility with amine intermediates .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can determine thermal stability .

Q. How should researchers design initial biological activity assays for this compound?

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., acetylcholinesterase or β-secretase) due to structural similarities to neuroactive compounds. Use fluorescence-based kinetic assays with appropriate controls (e.g., donepezil for cholinesterase) .
  • Cell-based models : Test cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) via MTT assays, followed by mechanistic studies (e.g., amyloid-β aggregation inhibition) using thioflavin-T fluorescence .
  • Animal models : For neuropharmacological studies, employ Morris water maze tests in rodent models to assess cognitive effects, with dose-response curves (1–50 mg/kg) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Quantum chemical modeling : Use density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. Software like Gaussian or ORCA can predict regioselectivity in aminoethylation .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents, catalysts, or temperatures. ICReDD’s hybrid computational-experimental framework reduces trial-and-error iterations by 40–60% .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting neuroprotective vs. cytotoxic effects?

  • Factorial design : Apply a 2^k factorial approach to isolate variables (e.g., concentration, exposure time, cell type). For example, a 2³ design (concentration: 10 vs. 100 μM; time: 24 vs. 48 hrs; cell type: SH-SY5Y vs. HEK293) can identify interactions between variables .
  • Surface chemistry analysis : Use X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to study compound adsorption on cell membranes, which may explain differential bioactivity .

Q. Which advanced techniques elucidate metabolic pathways and degradation products of this compound?

  • Metabolomics : Employ LC-MS/MS with stable isotope labeling (e.g., ¹³C-glucose tracing) to track metabolic intermediates in hepatic microsomal assays .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA monitoring. Identify hydrolytic products (e.g., free phenol or acetic acid) via tandem MS .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process simulation .
  • Data Analysis : Leverage inferential statistics (e.g., ANOVA for dose-response curves) and software like R or Python for multivariate analysis .

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